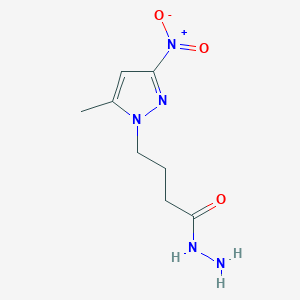

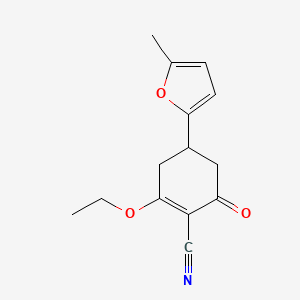

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Übersicht

Beschreibung

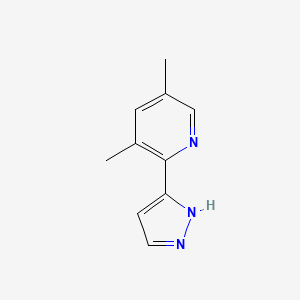

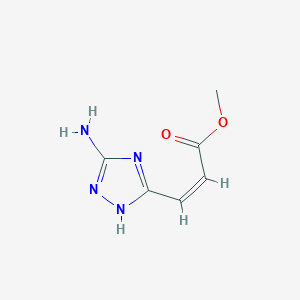

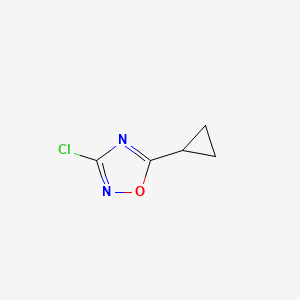

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various herbicides and drugs and can be prepared by the reaction of α,β-unsaturated aldehydes with hydrazine .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones. The process typically involves the generation of a hydrazone intermediate, followed by cyclization .Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The nitrogen atoms are typically adjacent to each other in the ring .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

Pyrazole itself is a colorless solid that is soluble in water. The physical and chemical properties of pyrazole derivatives can vary widely depending on their substituents .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding

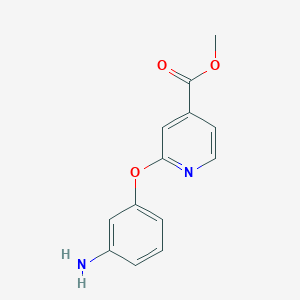

- Hydrogen Bonding in Derivatives : Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a compound structurally related to 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, exhibits a polarized structure with molecules linked into chains by N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. This showcases the potential of such compounds in forming complex molecular arrangements (Portilla et al., 2007).

Synthesis and Antibacterial Activity

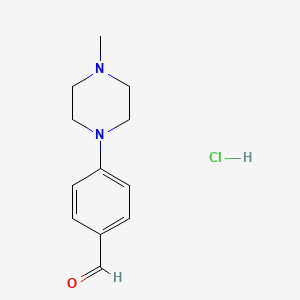

- Antibacterial Activity : The synthesis of 3-(1H-Benzimidazol-2-yl)-4-[(phenyl and 4-substituted phenyl)amino]butanohydrazides, related to the target compound, has shown significant antibacterial activity. This indicates the potential use of such compounds in developing antibacterial agents (Peleckis et al., 2018).

Crystal Structure Analysis

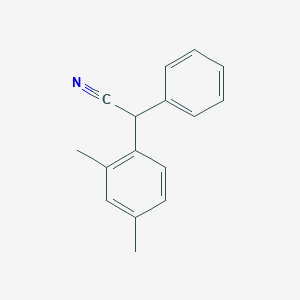

- X-Ray Diffraction in Compound Analysis : The compound 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, which has a structural similarity to the target compound, was synthesized and its crystal structure determined by X-ray diffraction. This demonstrates the utility of crystallography in analyzing compounds with complex molecular structures (Wen et al., 2006).

Reactivity and Transformations

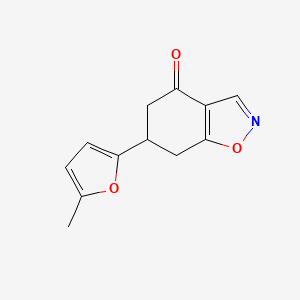

- Synthesis and Cyclization Reactions : Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar compounds, which share structural elements with the target compound, show potential for various synthesis and cyclization reactions. These processes are crucial in the creation of new compounds with potential biological activities (Abd & Awas, 2008).

Antimalarial Activity

- Potential in Antimalarial Research : 4-Acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, which are structurally related, have been synthesized and assessed for antimalarial activity. This suggests the possible use of such compounds in developing antimalarial drugs (Shaikh et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and proteins in the body .

Mode of Action

This interaction could potentially alter the normal functioning of the target, leading to the observed effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches the target site in the body .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-6-5-7(13(15)16)11-12(6)4-2-3-8(14)10-9/h5H,2-4,9H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVFMQZAQHNTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)

![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)